

galunisertib different cancer types efficacy comparison

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Compound Focus: Galunisertib

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Galunisertib Efficacy in Clinical Trials

| Cancer Type | Trial Phase & Design | Combination Therapy | Primary Endpoint & Results |
|------------------------------------|-----------------------------------|-------------------------------|---|
| Locally Advanced Rectal Cancer [1] | Phase 2, Single-arm | Neoadjuvant Chemoradiotherapy | Pathological Complete Response (pCR) Rate: 32% (12/38 patients). This was greater than historical control rates of 8-13% with chemoradiotherapy alone. |
| Unresectable Pancreatic Cancer [2] | Phase 2, Randomized, Double-blind | Gemcitabine | Overall Survival (OS): Median OS was 8.9 months for galunisertib + gemcitabine vs. 7.1 months for placebo + gemcitabine (Hazard Ratio [HR]=0.79). |

Detailed Experimental Protocols

The efficacy data in the table above were generated using the following rigorous clinical trial methodologies:

- **For Locally Advanced Rectal Cancer [1]:**

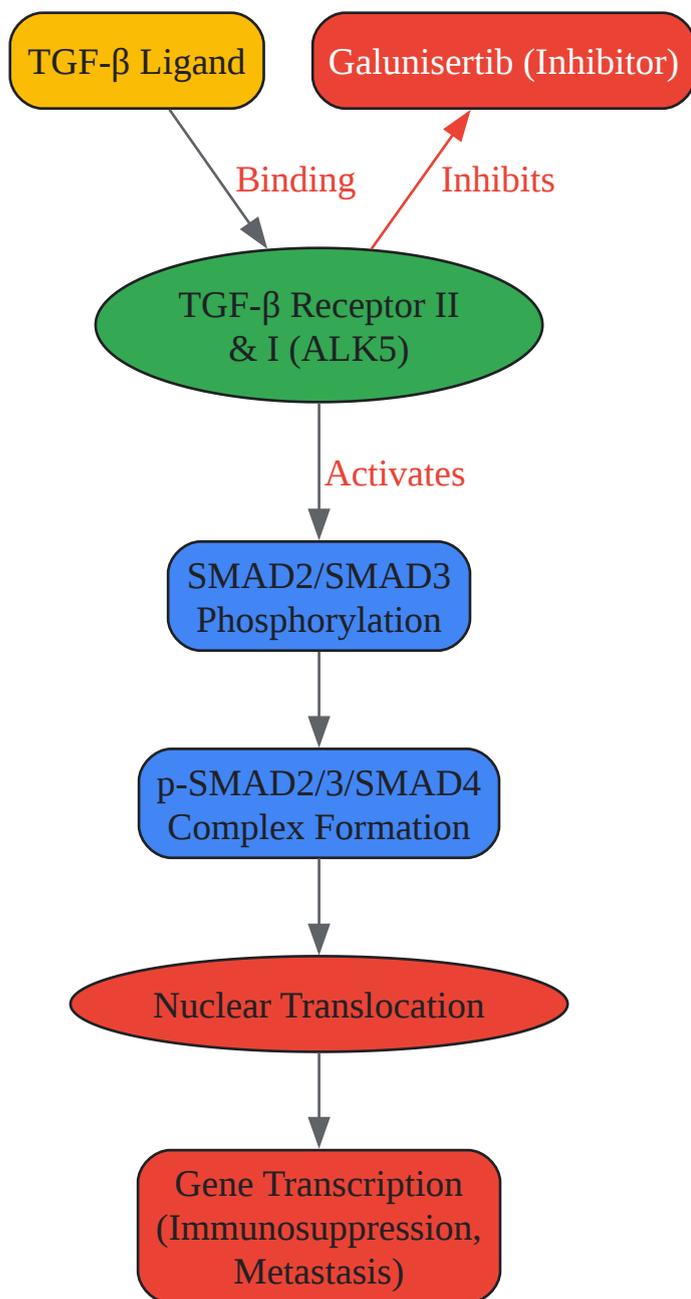
- **Study Design:** A single-arm, phase 2 trial at two US centers.
- **Patient Population:** Adults with previously untreated, histologically confirmed stage IIA-III C or IV rectal adenocarcinoma.
- **Intervention:** Patients received **galunisertib (150 mg twice daily)** on an intermittent schedule (14 days on, 14 days off) concurrently with standard neoadjuvant chemoradiotherapy (radiotherapy 50.4-54.0 Gy over 28-30 fractions with concurrent fluorouracil or capecitabine).
- **Endpoint Measurement:** The primary efficacy endpoint was **pathological complete response (pCR)**, defined as the absence of viable cancer cells in the surgical specimen, assessed post-surgery.

- **For Unresectable Pancreatic Cancer [2]:**

- **Study Design:** A randomized, placebo-controlled, double-blind, phase 2 trial across 24 centers in six countries.
- **Patient Population:** Patients with locally advanced or metastatic pancreatic adenocarcinoma who were candidates for first-line gemcitabine chemotherapy.
- **Intervention:** Patients were randomized 2:1 to receive either **galunisertib (300 mg/day)** or a matching placebo on an intermittent schedule (14 days on, 14 days off), in combination with gemcitabine (1000 mg/m² weekly).
- **Endpoint Measurement:** The primary efficacy endpoint was **Overall Survival (OS)**, calculated from randomization until death from any cause. The analysis used a Bayesian model to compare the groups.

Galunisertib Mechanism of Action and Signaling Pathway

Galunisertib is a small-molecule inhibitor that specifically targets the Transforming Growth Factor-Beta (TGF- β) signaling pathway. The following diagram illustrates the pathway and the drug's point of intervention.



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The diagram shows that **galunisertib** binds to the intracellular kinase domain of the TGF- β type I receptor (also known as ALK5), preventing the phosphorylation of downstream SMAD proteins (SMAD2/SMAD3). This inhibition blocks the formation of the SMAD complex and its translocation into the nucleus, thereby suppressing the expression of genes involved in cancer progression, such as those promoting **immunosuppression** and **metastasis** [3] [1] [2].

Interpretation and Further Research

The data demonstrates that **galunisertib** has shown promising clinical activity in specific gastrointestinal cancers by targeting the TGF- β pathway. However, to build a true cross-cancer comparison, data from other major cancer types (e.g., breast, lung, prostate) is needed but was not available in the search results.

For a more comprehensive analysis, I would suggest:

- **Consulting Clinical Trial Registries:** Websites like ClinicalTrials.gov contain records of **galunisertib** trials in other cancer types, which may have results available.
- **Exploring Hematological Cancers:** The TGF- β pathway is also relevant in hematologic malignancies, and investigating studies in that area could broaden the comparison.
- **Reviewing Preclinical Data:** While clinical data is most relevant for efficacy, preclinical studies in animal models can provide early evidence of potential activity across a wider spectrum of cancers.

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References

1. Galunisertib plus neoadjuvant chemoradiotherapy in ... [sciencedirect.com]
2. plus gemcitabine Galunisertib . gemcitabine for first-line treatment... vs [nature.com]
3. TGF β Blockade Augments PD-1 Inhibition to Promote T- ... [pmc.ncbi.nlm.nih.gov]

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